2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol
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Overview
Description
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl sulphonyl group attached to a phenol ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol typically involves multi-step organic reactions One common method is the electrophilic aromatic substitution reaction, where an iodine atom is introduced to the phenol ringThe amino group is then added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl sulphonyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom and amino group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol: Similar structure but with a nitro group instead of an amino group.
2-Amino-4-[(trifluoromethyl)sulphonyl]phenol: Lacks the iodine atom.
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol: Contains a bromine atom instead of iodine.
Uniqueness
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, in particular, enhances its potential for use in radiolabeling and imaging studies .
Properties
Molecular Formula |
C7H5F3INO3S |
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Molecular Weight |
367.09 g/mol |
IUPAC Name |
2-amino-6-iodo-4-(trifluoromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H5F3INO3S/c8-7(9,10)16(14,15)3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2 |
InChI Key |
PXAGOHJOFCUKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)I)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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